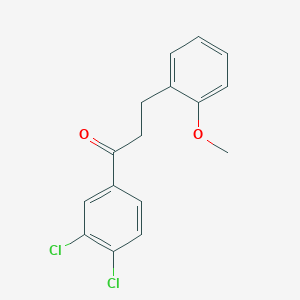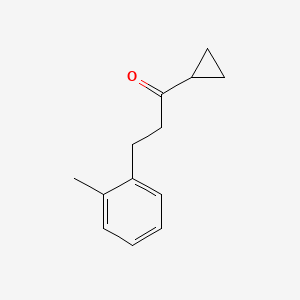
3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone is a useful research compound. Its molecular formula is C16H14Cl2O2 and its molecular weight is 309.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave- and Ultrasound-Assisted Semisynthesis
3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone and its derivatives have been studied for their potential in rapid and practical semisynthesis. Techniques like microwave and ultrasound heating have been compared to facilitate the reaction of phenylpropenes with palladium chloride and sodium formate in a mixture of formic acid, methanol, and water. This process yields phenylpropanes, which are then oxidized to produce methoxylated propiophenones. Such methods show promise in the efficient synthesis of these compounds (Joshi, Sharma, & Sinha, 2005).
Synthesis and Properties of Polyphosphonate Derivatives
Polyphosphonate derivatives containing photosensitive unsaturated keto groups have been synthesized using this compound and related compounds. These derivatives have been prepared by polycondensation reactions, with their structures confirmed through various spectroscopic techniques. Their thermal properties, molecular weights, and photosensitive properties were studied, revealing insights into their potential applications in materials science and photophysics (Kaniappan, Murugavel, & Thangadurai, 2013).
Molecular Docking and Quantum Chemical Calculations
This compound has been involved in studies focusing on molecular docking and quantum chemical calculations. These studies aim to understand the structural, spectral, and electronic properties of synthesized compounds. The findings contribute to our knowledge of non-covalent interactions, bandgap energies, and drug-likeness properties, which are crucial for pharmaceutical applications and material sciences (R. H. et al., 2021).
Cancer Chemopreventive Potential
Compounds related to this compound have shown promise in cancer chemoprevention. Studies have highlighted the biological effects of these compounds, particularly their role in inhibiting cancer growth and development. The synthesis of novel derivatives has been reported, enhancing our understanding of the chemopreventive potential of these compounds (Curini et al., 2006).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRWYYVPHYGOHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644199 |
Source


|
| Record name | 1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-04-4 |
Source


|
| Record name | 1-Propanone, 1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














